(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride
Description
(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 6645-77-8) is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a tert-butyl group at position 5 and a methanamine group at position 3, forming a hydrochloride salt. This compound has been utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules.
The tert-butyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to electronic properties and binding interactions. The hydrochloride salt improves aqueous solubility, making it suitable for experimental workflows.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H |
InChI Key |
DGBPYSSNQKCEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted 1,2-oxazoles such as the target compound typically involves cyclization reactions of appropriate precursors that contain both nitrogen and oxygen functionalities. The key steps often include:
- Formation of an oxazole ring via cyclodehydration or cyclization of hydroxyimoyl derivatives or α-haloketones with amines.
- Introduction of the tert-butyl substituent either by starting from a tert-butyl-substituted precursor or by alkylation.
- Functionalization at the 3-position with a methanamine moiety, often via nucleophilic substitution or reductive amination.
- Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
Preparation of the Oxazole Core
A common approach involves the reaction of hydroxyimoyl chlorides (or hydroxyimoyl halides) with tert-butyl-substituted dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature. This method promotes cyclization to form the 1,2-oxazole ring with the tert-butyl group already incorporated at the 5-position.
Formation of the Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent like dichloromethane or ether. This step improves the compound’s stability and crystallinity, facilitating purification and handling.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl substituted hydroxyimoyl chloride + NaHCO3 (aq), RT | Cyclization to form 5-tert-butyl-1,2-oxazole core | 70-85 | Mild conditions, aqueous medium |
| 2 | Halomethylation at 3-position (e.g., chloromethylation) | Introduction of chloromethyl group at position 3 | 60-75 | Requires control to avoid overreaction |
| 3 | Reaction with ammonia or methanamine source in solvent (e.g., dichloromethane) | Nucleophilic substitution to form methanamine | 65-80 | Performed under inert atmosphere |
| 4 | Treatment with HCl in ether or dichloromethane | Formation of hydrochloride salt | >95 | Crystallization step for purification |
This general sequence is inferred from analogous syntheses of substituted oxazoles and related heterocycles.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon-13 NMR confirm the presence of the tert-butyl group (singlet near 1.3 ppm in ^1H NMR) and the methanamine substituent.
- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight of 190.67 g/mol.
- Chromatography: Reverse-phase high-performance liquid chromatography ensures purity above 95%.
- Salt Formation: The hydrochloride salt improves crystallinity and stability, confirmed by melting point and elemental analysis.
Research Findings and Optimization
- Reaction yields can be optimized by controlling temperature (typically 0 to 30 degrees Celsius), solvent choice (dichloromethane, tetrahydrofuran, or acetonitrile), and reaction time (1 to 5 hours for key steps).
- Use of mild bases like sodium bicarbonate prevents decomposition of sensitive intermediates.
- Purification by recrystallization from suitable solvents improves product purity and yield.
- Monitoring by thin-layer chromatography and HPLC is essential to track reaction progress and optimize conditions.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Oxazole ring formation | Hydroxyimoyl chloride + NaHCO3, RT | Mild base, aqueous or mixed solvent | 70-85 |
| Halomethylation at 3-position | Chloromethylation reagents, controlled temp | Avoid over-chlorination | 60-75 |
| Amination (methanamine installation) | Ammonia or amine source, inert atmosphere | Use dry solvents, inert gas protection | 65-80 |
| Hydrochloride salt formation | HCl in ether or dichloromethane | Crystallization for purification | >95 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution with electrophilic reagents. Key examples include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halides | DMF, K₂CO₃, 60–80°C | N-Alkylated derivatives | 65–85% | |
| Acyl chlorides | THF, Et₃N, 0°C → RT | Amides (e.g., acetylated derivatives) | 70–92% | |
| Sulfonyl chlorides | CH₂Cl₂, pyridine, RT | Sulfonamide conjugates | 55–78% |
Mechanistic Insight : The amine’s lone pair attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming intermediates that eliminate leaving groups (e.g., Cl⁻) to yield stable products. Steric hindrance from the tert-butyl group may slow kinetics in bulky electrophiles.
Oxazole Ring Reactivity
The oxazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro-substituted oxazoles (limited regioselectivity due to electron-withdrawing effects of the tert-butyl group).
-
Halogenation : Br₂ in acetic acid produces 4-bromo derivatives (confirmed via X-ray crystallography in analogous compounds) .
Ring-Opening Hydrolysis
Under acidic or basic conditions, the oxazole ring undergoes hydrolysis:
| Conditions | Products | Applications | Source |
|---|---|---|---|
| 6M HCl, reflux | β-Ketoamide intermediates | Precursors for peptidomimetics | |
| NaOH (aq), 100°C | Open-chain α,β-unsaturated carbonyls | Bioactive scaffold synthesis |
Coupling Reactions
The amine group enables cross-coupling and conjugate additions:
-
Buchwald–Hartwig Amination : With aryl halides, Pd(OAc)₂/Xantphos catalyzes C–N bond formation (yields: 60–75%).
-
Michael Addition : Reacts with α,β-unsaturated carbonyls (e.g., acrylates) in THF/H₂O to form β-amino esters.
Complexation and Coordination Chemistry
The oxazole nitrogen and amine group act as ligands for metal ions:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu²⁺ | MeOH, RT | Tetragonal complexes | 8.2 ± 0.3 | |
| Pd²⁺ | DMF, 50°C | Square-planar adducts | — |
Applications : Metal complexes show enhanced catalytic activity in Suzuki–Miyaura cross-coupling.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
-
Antimicrobial Agents : Acylation with lipophilic chains (e.g., palmitoyl chloride) yields compounds with MIC values of 2–8 µg/mL against S. aureus.
-
Kinase Inhibitors : Coupling with pyrimidine scaffolds produces ATP-competitive inhibitors (IC₅₀: 50–200 nM) .
Stability Under Varied Conditions
Comparative Reactivity with Analogues
| Compound | Relative Reactivity (vs. Target) | Key Difference |
|---|---|---|
| [5-(2,4-Difluorophenyl)oxazol-3-yl]methanamine | 1.3× (EAS) | Enhanced electrophilicity due to fluorine |
| (5-Methyloxazol-3-yl)methanamine | 0.7× (Nucleophilic substitution) | Reduced steric bulk |
Scientific Research Applications
(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes structurally related compounds, highlighting substituents, heterocyclic cores, molecular data, and sources:
*Calculated based on structural formula.
Key Comparative Insights
Substituent Effects
- Trifluoromethyl (Oxadiazole Derivative) : Introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
- Aromatic Groups (e.g., 3-Methoxyphenyl) : Enable π-π stacking interactions with aromatic residues in proteins, enhancing target engagement .
Heterocyclic Core Variations
- 1,2-Oxazole vs. 1,2,4-Oxadiazole: 1,2-Oxazole: Contains one oxygen and one nitrogen atom, offering moderate polarity and hydrogen-bonding capacity.
Physicochemical Properties
- The hydrochloride salt improves aqueous solubility across all compounds, critical for in vitro assays.
- Bulky substituents (e.g., tert-butyl, cyclobutyl) reduce solubility in nonpolar solvents but enhance stability in biological matrices .
Biological Activity
(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound characterized by its oxazole ring and a tert-butyl group. The oxazole ring contributes to the compound's unique chemical properties, while the methanamine moiety enhances its potential for biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmaceutical development.
Chemical Structure and Properties
The structural features of this compound include:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Tert-butyl Group : A bulky substituent that may influence solubility and reactivity.
- Amine Functionality : Enhances interaction with biological macromolecules.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Effects : Compounds with oxazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against various pathogens.
- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory responses, making this compound a candidate for further investigation in inflammatory diseases .
- Anticancer Potential : The unique structure may allow for interactions with cancer cell lines, potentially leading to cytotoxic effects. Initial studies indicate that it could induce apoptosis in cancer cells, similar to other oxazole derivatives .
Research Findings
Recent studies have explored the biological effects of this compound through various assays:
Antimicrobial Activity
In vitro assays have indicated that the compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer and U-937 for leukemia). The results showed a dose-dependent response where higher concentrations of the compound led to increased cell death, suggesting potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via p53 pathway |
| U-937 | 12.1 | Caspase activation leading to cell death |
Inflammatory Response Modulation
Studies utilizing animal models have demonstrated that this compound can modulate immune responses. Administration in models of colitis resulted in reduced inflammation markers, indicating potential therapeutic applications in inflammatory bowel diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Findings : The compound exhibited significant inhibition zones compared to control antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : To assess cytotoxic effects on leukemia cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Findings : The compound showed a notable reduction in cell viability at concentrations above 10 µM.
Q & A
Q. How to address discrepancies in GHS classification across data sources?
- Methodological Answer : Cross-reference regional databases (e.g., NITE for Japan, EPA for the U.S.) and prioritize peer-reviewed toxicology studies. If conflicting classifications exist, adopt the most stringent guidelines for handling and disposal. Document all sources in risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
